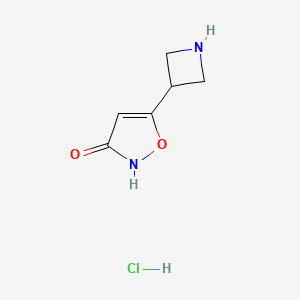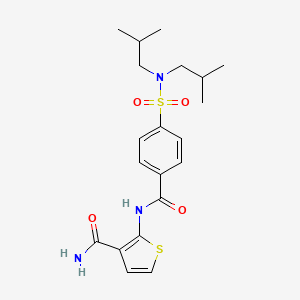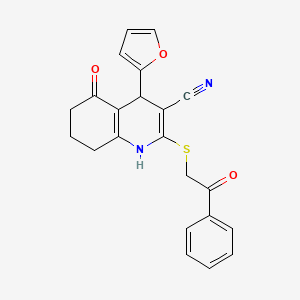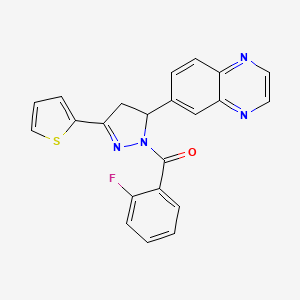
N1-isopropyl-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds like “N1-isopropyl-N2-(pyridin-3-yl)oxalamide” belong to a class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of an isopropyl group with a pyridin-3-yl group in the presence of an oxalamide group . The exact synthesis process can vary depending on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which the reactions are carried out. Typically, this analysis would involve studying the compound’s reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These might include determining its solubility, boiling point, melting point, and spectral properties .Scientific Research Applications
N-Arylation Catalysis
N1-isopropyl-N2-(pyridin-3-yl)oxalamide has been identified as an effective promoter for the copper-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method exhibits excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, leading to diverse N-arylation products. The significance of this research lies in its contribution to the synthesis of complex molecules under mild conditions, making it a valuable tool in organic synthesis and pharmaceutical research (Bhunia, De, & Ma, 2022).
Hydrothermal Synthesis and Magnetic Properties
Research involving this compound extends into the realm of hydrothermal synthesis and the exploration of magnetic properties. Coordination polymers synthesized from reactions involving this compound have shown significant promise in the development of materials with unique magnetic behaviors. These findings have implications for the fields of material science and nanotechnology, particularly in the design of new magnetic materials for use in data storage, sensors, and spintronic devices (Rodrı́guez-Diéguez et al., 2007).
Electrosynthesis and Polymer Chemistry
The electrosynthesis and polymer chemistry of this compound derivatives offer groundbreaking insights into the development of polymers with novel properties. For instance, research in this area has led to the synthesis of polymers that exhibit unique electrochromic and ion receptor properties, thereby opening new avenues for their application in smart materials and sensing technologies (Mert, Demir, & Cihaner, 2013).
Luminescent Sensors and Metal-Organic Frameworks
The utilization of this compound in the development of luminescent sensors and metal-organic frameworks (MOFs) has been demonstrated through the synthesis of mixed-lanthanide MOFs. These MOFs serve as ratiometric luminescent sensors for temperature detection, showcasing a linear response relationship over a wide temperature range. This research contributes significantly to the field of luminescent materials, offering potential applications in temperature sensing and environmental monitoring (Yang et al., 2018).
Coordination Chemistry and Ligand Design
This compound plays a crucial role in coordination chemistry and ligand design, facilitating the synthesis of complexes with potential applications in biological sensing and spin-state transitions. The versatility of this compound as a ligand allows for the creation of complexes with unique properties, furthering research in coordination chemistry and its applications in catalysis, sensing, and materials science (Halcrow, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-propan-2-yl-N-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)12-9(14)10(15)13-8-4-3-5-11-6-8/h3-7H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFFCNBJXOVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)
![N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2772649.png)


![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)

![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)




![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)